molecular formula C10H15NO3 B12326872 (Furan-2-ylmethyl-isopropyl-amino)-acetic acid

(Furan-2-ylmethyl-isopropyl-amino)-acetic acid

Katalognummer: B12326872
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: AGLWZPPDSJKXHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Furan-2-ylmethyl-isopropyl-amino)-acetic acid is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-ylmethyl-isopropyl-amino)-acetic acid typically involves the reaction of furan derivatives with isopropylamine and acetic acid. The process begins with the formation of a furan ring, followed by the introduction of the isopropyl-amino group and the acetic acid moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

(Furan-2-ylmethyl-isopropyl-amino)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The furan ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid, while reduction could produce furan-2-ylmethanol.

Wissenschaftliche Forschungsanwendungen

(Furan-2-ylmethyl-isopropyl-amino)-acetic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

    Medicine: It has potential therapeutic applications, including as an antimicrobial and anti-inflammatory agent.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (Furan-2-ylmethyl-isopropyl-amino)-acetic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or modulate inflammatory pathways. The furan ring structure allows it to interact with various biological molecules, leading to its diverse effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine: Similar in structure but with an isopropoxy group instead of an amino group.

    Furan-2-carboxylic acid: A simpler derivative with a carboxyl group attached to the furan ring.

    5-(Hydroxymethyl)furfural: A furan derivative with a hydroxymethyl group, commonly used in the synthesis of polymers and resins.

Uniqueness

(Furan-2-ylmethyl-isopropyl-amino)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Eigenschaften

Molekularformel

C10H15NO3

Molekulargewicht

197.23 g/mol

IUPAC-Name

2-[furan-2-ylmethyl(propan-2-yl)amino]acetic acid

InChI

InChI=1S/C10H15NO3/c1-8(2)11(7-10(12)13)6-9-4-3-5-14-9/h3-5,8H,6-7H2,1-2H3,(H,12,13)

InChI-Schlüssel

AGLWZPPDSJKXHP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(CC1=CC=CO1)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.